molecular formula C8H11NS B3385073 2-Methyl-3-(methylsulfanyl)aniline CAS No. 60710-81-8

2-Methyl-3-(methylsulfanyl)aniline

Cat. No.: B3385073
CAS No.: 60710-81-8
M. Wt: 153.25 g/mol
InChI Key: OXTWAZXCUFWICU-UHFFFAOYSA-N
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Description

2-Methyl-3-(methylsulfanyl)aniline is an organic compound with the molecular formula C8H11NS. It is a derivative of aniline, where the amino group is substituted with a methyl group at the second position and a methylsulfanyl group at the third position on the benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-3-(methylsulfanyl)aniline can be synthesized through several methods. One common approach involves the nitration of 2-methyl-3-(methylsulfanyl)benzene followed by reduction of the nitro group to an amino group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the direct amination of 2-methyl-3-(methylsulfanyl)benzene using ammonia or an amine source under high temperature and pressure conditions. This method is advantageous due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(methylsulfanyl)aniline undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form 2-methyl-3-(methylsulfanyl)cyclohexylamine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or alkylation, to form derivatives like N-acyl-2-methyl-3-(methylsulfanyl)aniline.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution: Acyl chlorides, alkyl halides, and Lewis acids as catalysts.

Major Products Formed

    Oxidation: 2-Methyl-3-(methylsulfinyl)aniline, 2-Methyl-3-(methylsulfonyl)aniline.

    Reduction: 2-Methyl-3-(methylsulfanyl)cyclohexylamine.

    Substitution: N-acyl-2-methyl-3-(methylsulfanyl)aniline, N-alkyl-2-methyl-3-(methylsulfanyl)aniline.

Scientific Research Applications

2-Methyl-3-(methylsulfanyl)aniline is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.

    Medicine: It is investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is employed in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-3-(methylsulfanyl)aniline depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(methylsulfanyl)aniline
  • 2-Methyl-3-(ethylsulfanyl)aniline
  • 2-Methyl-3-(methylsulfinyl)aniline

Uniqueness

2-Methyl-3-(methylsulfanyl)aniline is unique due to the specific positioning of the methyl and methylsulfanyl groups on the benzene ring, which influences its chemical reactivity and interaction with other molecules. This distinct structure allows it to participate in unique chemical reactions and exhibit specific biological activities compared to its analogs.

Properties

IUPAC Name

2-methyl-3-methylsulfanylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTWAZXCUFWICU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1SC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701295598
Record name 2-Methyl-3-(methylthio)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701295598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60710-81-8
Record name 2-Methyl-3-(methylthio)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60710-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3-(methylthio)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701295598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-3-(methylsulfanyl)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

At 20° C., 4.3 g (61.81 mmol) of sodium thiomethoxide were added with stirring and ice-cooling to 10 g (53.75 mmol) of 3-bromo-2-methylaniline in 100 ml of N-methylpyrrolidine. After addition of 200 mg of copper powder, the reaction mixture was transferred into an autoclave and stirred at 240° C. for 16 h. The reaction solution was subsequently poured into 300 ml of ice-water and extracted 3× with methyl tert-butyl ether. The organic extracts were washed with water, dried and concentrated. The residue was chromatographed over silica gel using methylene chloride, giving 1.7 g (20.6% of theory) of the title compound as a colorless oil.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
copper
Quantity
200 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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